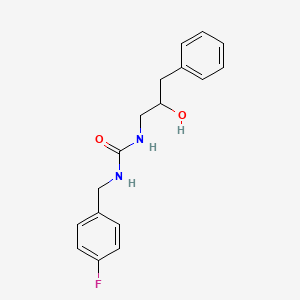

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDMDWMPBMJQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the following steps:

Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, reacts with an amine to form the fluorobenzylamine intermediate.

Formation of the Hydroxyphenylpropyl Intermediate: The hydroxyphenylpropyl group can be synthesized through a series of reactions starting from benzaldehyde, involving aldol condensation and reduction steps.

Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent such as phosgene or a safer alternative like triphosgene under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4, H2O2

Reducing Agents: LiAlH4, NaBH4

Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an amine

Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

- Hydroxy vs. Methoxy/Triazole/Tetrazole Groups : The hydroxy group in the target compound likely improves water solubility compared to Product 14’s methoxy group but may reduce metabolic stability relative to GEN-1’s triazole or the tetrazole in ’s compound .

- Fluorine Positioning : The 4-fluorobenzyl group in the target compound and GEN-1 may offer stronger π-π stacking than 3-fluorobenzyl derivatives (e.g., ) due to optimized electron distribution .

Pharmacokinetic and Pharmacodynamic Predictions

- Lipophilicity : The target compound’s logP is expected to be lower than GEN-1 (due to hydroxy vs. triazole) but higher than [(3-fluorophenyl)methyl]urea derivatives .

- Metabolic Stability : The hydroxy group may make the target susceptible to glucuronidation, whereas GEN-1’s triazole and ’s tetrazole could resist first-pass metabolism .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound classified under ureas, characterized by a carbonyl group bonded to two amine groups. The presence of a fluorobenzyl group and a hydroxyphenylpropyl group suggests potential unique chemical and biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea, with a molecular formula of . The structure includes:

- A fluorobenzyl moiety, which may enhance metabolic stability.

- A hydroxyphenylpropyl group, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 303.35 g/mol |

| LogP (octanol-water) | 3.9 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and catalytic activity.

- Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways, influencing physiological responses.

Case Study: Anticancer Activity

A study investigating urea derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines. For instance, derivatives with fluorinated aromatic groups showed increased potency in inhibiting tumor growth due to enhanced lipophilicity and cellular uptake.

Table 2: Comparative Biological Activity of Urea Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea | Anticancer | 25 |

| 1-(4-Methylbenzyl)-3-(2-hydroxy-3-phenylpropyl)urea | Anti-inflammatory | 15 |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of similar compounds suggests that the presence of a fluorine atom may enhance metabolic stability. This can lead to prolonged circulation times in biological systems, potentially improving therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.